Benzo[b]thiophen-5-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPMZNIJCJSNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Benzo B Thiophen 5 Yl Acetate and Its Precursors
Direct Synthesis Approaches for Benzo[b]thiophen-5-yl Acetate (B1210297)
The most straightforward method to obtain Benzo[b]thiophen-5-yl acetate is through the direct acylation of its precursor, Benzo[b]thiophen-5-ol. This reaction is a classic example of esterification, where the hydroxyl group of the phenol (B47542) reacts with an acylating agent.
Typically, the synthesis involves reacting Benzo[b]thiophen-5-ol with an acyl chloride, such as acetyl chloride, in the presence of a base. The base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride. This method is a standard transformation in organic synthesis.
Precursor Synthesis and Derivatization Routes to 5-Substituted Benzo[b]thiophenes
The synthesis of 5-substituted benzo[b]thiophenes, which are precursors to this compound, can be achieved through a variety of advanced synthetic methodologies. These routes often involve the construction of the benzo[b]thiophene ring system itself or the functionalization of a pre-existing benzo[b]thiophene core.
Catalytic Asymmetric Hydrogenation of α-Ketoesters (e.g., Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate)
A key approach to chiral 5-substituted benzo[b]thiophenes involves the catalytic asymmetric hydrogenation of α-ketoesters. A notable example is the synthesis of ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxyacetate, a precursor to the cognitive enhancer T-588. researchgate.netpatsnap.comresearchgate.net This transformation is achieved with high enantioselectivity using a Ruthenium-SunPhos catalyst system. researchgate.netacs.orgacs.org The addition of additives like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to improve not only the enantioselectivity but also the stability of the catalyst. acs.org In one instance, the hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate yielded the corresponding α-hydroxy ester with an impressive 98.6% enantiomeric excess (ee), which could be further enhanced to 99.5% ee through simple recrystallization. researchgate.netpatsnap.com
Table 1: Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate
| Catalyst System | Additive | Enantiomeric Excess (ee) | Reference |
| Ru-SunPhos | HCl | 98.6% | patsnap.com |
| [Ru((S)-SunPhos)(benzene)Cl]Cl | CeCl₃·7H₂O | up to 96% | acs.org |
Transition-Metal-Catalyzed Coupling and Cyclization Reactions
Transition-metal catalysis offers a powerful toolkit for the synthesis of the benzo[b]thiophene scaffold. These methods often provide high efficiency and functional group tolerance.
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a versatile method for forming carbon-carbon bonds. This strategy has been adapted for the synthesis of 2-substituted benzo[b]thiophenes. In a notable example, a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed. rsc.orgrsc.orgscispace.comresearchgate.net This reaction proceeds in moderate to good yields, offering a direct route to the benzo[b]thiophene core. rsc.orgrsc.orgscispace.comresearchgate.net The proposed mechanism involves an initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization to yield the benzo[b]thiophene product. rsc.orgscispace.com
Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Benzo[b]thiophenes
| Substrates | Catalyst System | Yield | Reference |
| 2-Iodothiophenol, Phenylacetylene | Pd(OAc)₂, TMEDA, AgTFA | up to 87% | rsc.org |
Intramolecular annulation reactions provide an efficient means to construct the fused ring system of benzo[b]thiophenes. One approach involves the copper-promoted hydration and subsequent intramolecular annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.orgnih.gov In this method, the C-F bond is activated, leading to the formation of the benzo[b]thiophene ring. Another strategy employs the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. researchgate.net Furthermore, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed as a novel route to fused benzo[b]thiophene derivatives. thieme-connect.com
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including benzo[b]thiophenes. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more efficient synthetic routes. nih.gov
A significant advancement is the near-room-temperature α-arylation of benzo[b]thiophenes enabled by silver(I)-mediated C-H activation. nih.govacs.org This method utilizes a dual catalytic system of silver(I) and palladium. The silver(I) salt facilitates the selective C-H activation at the C2 position, which is followed by a palladium-catalyzed cross-coupling with an aryl iodide. nih.govacs.org This strategy offers excellent regioselectivity and mild reaction conditions. nih.govacs.org
Another approach involves the cobalt(III)-catalyzed C-H aminocarbonylation of benzo[b]thiophenes with isocyanates, using directing groups to control the site of functionalization. chemrxiv.org This microwave-assisted procedure allows for the efficient introduction of amide functionalities. chemrxiv.org
Electrophilic Cyclization Protocols
A prominent and effective strategy for constructing the benzo[b]thiophene core is the electrophilic cyclization of o-alkynyl thioanisoles. niscpr.res.in This approach has been successfully implemented using a variety of electrophiles, including iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). niscpr.res.in More recent advancements have focused on the use of sulfur electrophiles.
A noteworthy development is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a thiomethyl electrophile for the cyclization of o-alkynyl thioanisoles. researchgate.netvulcanchem.com This protocol proceeds at ambient temperature and is compatible with a diverse range of substrates, including those with terminal aryl, alkyl, vinyl, and silyl (B83357) groups on the alkyne. researchgate.netvulcanchem.com The reaction affords 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the C-3 position in excellent yields. researchgate.netniscpr.res.in The reaction is typically performed in dichloromethane (B109758) for 24 hours at room temperature. niscpr.res.in The scope of this reaction is broad, with minimal electronic or steric effects observed on the reactivity. niscpr.res.in For instance, substrates with both electron-donating and electron-withdrawing groups on the aryl ring of the alkyne, as well as sterically demanding groups like n-butyl and tert-butyl, provide the corresponding benzo[b]thiophene products in high to quantitative yields. niscpr.res.in
| Substrate (o-alkynyl thioanisole) | Product | Yield (%) |
|---|---|---|
| Phenyl substituted | 3-(methylthio)-2-phenylbenzo[b]thiophene | 99 |
| p-Tolyl substituted | 3-(methylthio)-2-(p-tolyl)benzo[b]thiophene | 98 |
| p-Nitrophenyl substituted | 2-(4-nitrophenyl)-3-(methylthio)benzo[b]thiophene | 92 |
| n-Butyl substituted | 2-(n-butyl)-3-(methylthio)benzo[b]thiophene | 100 |
| tert-Butyl substituted | 2-(tert-butyl)-3-(methylthio)benzo[b]thiophene | 100 |
| Trimethylsilyl (TMS) substituted | 3-(methylthio)-2-(trimethylsilyl)benzo[b]thiophene | 65 |
Other significant electrophilic cyclization methods include copper-catalyzed chloro-, bromo-, and iodocyclization reactions that utilize sodium halides as the electrophile source. niscpr.res.in Gold(I)-NHC-catalyzed cyclizations and iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions have also been reported as efficient routes. prepchem.comnajah.edu
Intramolecular Wittig Reactions in Benzo[b]thiophene Core Formation
The intramolecular Wittig reaction provides a powerful and versatile route for the formation of the benzo[b]thiophene ring system. A general approach involves the chemoselective reaction of an in situ formed phosphorus ylide with a thioester functionality. researchgate.net This method is distinguished by its mild reaction conditions and the wide applicability of various Michael acceptors and commercially available acid chlorides in a one-step procedure. researchgate.net
Another variant of this strategy involves a sequential Ullmann-type C-S bond coupling followed by a Wittig reaction. In this process, a precursor such as (2-iodobenzyl)triphenylphosphonium bromide reacts with a thiocarboxylic acid in the presence of a copper(I) iodide (CuI) catalyst and a base to yield the benzo[b]thiophene product. prepchem.com
A further example demonstrates the formation of the benzothiophene (B83047) ring by reacting a Wittig reagent, specifically 2-(sulphanylphenyl)methyltriphenylphosphonine bromide, with various acyl chlorides. nih.gov This reaction proceeds in good yields, particularly when the acyl chlorides bear electron-donating groups like methyl or methoxy (B1213986). nih.gov The initial step involves the formation of the phosphonium (B103445) salt from 2-mercaptobenzenemethanol and triphenylphosphine (B44618) hydrobromide. nih.gov The subsequent reaction between this phosphonium salt and an acyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the benzothiophene core. nih.gov
Microwave-Assisted Synthetic Routes
The application of microwave irradiation has emerged as a significant advancement in the synthesis of benzo[b]thiophenes, aligning with the principles of green chemistry by offering shorter reaction times, often higher yields, and enhanced product purities. researchgate.net
A prominent example is the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. acs.orgmdpi.com Under microwave irradiation at 90 °C, the reaction time can be dramatically reduced from 17 hours (with conventional heating) to just 15 minutes, while still providing the product in good yield. acs.org Similarly, saponification of a related ester, which also benefits from microwave dielectric heating, can be completed in 3 minutes at 100 °C. acs.org
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|
| Benzothiophene formation from 2-halobenzonitrile | 17 hours | 15 minutes | acs.org |
| Gewald Reaction (First Step) | 8-10 hours | 8-10 minutes | google.com |
| Succinamic acid formation | 4 hours (reflux in dioxane) | 4 minutes (solvent-free) | nih.gov |
Microwave heating has also been successfully applied to induce intramolecular dehydro-Diels-Alder reactions of specifically designed thiophene-diene and alkynyl-dienophile pairs, leading to the formation of substituted benzo[b]thiophenes. najah.edu This methodology provides an alternative to the more common electrophilic and transition metal-catalyzed cyclizations. najah.edu The overarching benefits of microwave-assisted organic synthesis (MAOS) include significant reductions in process time, contributing to more efficient and sustainable chemical production. google.com
Green Chemistry Approaches in Benzo[b]thiophene Synthesis
In recent years, the development of environmentally benign synthetic methods for benzo[b]thiophenes has gained considerable traction. These green chemistry approaches focus on minimizing hazardous waste, reducing energy consumption, and using non-toxic reagents and solvents.
A patented one-step synthesis of 2-acylbenzo[b]thiophenes exemplifies this trend. nih.gov This method uses commercially available starting materials, a copper acetate and tetrabutylammonium (B224687) chloride catalytic system, and water as the reaction medium. nih.gov The reaction proceeds at room temperature in an open-air atmosphere, furnishing the products in good to excellent yields. nih.gov This approach circumvents numerous drawbacks of traditional methods, such as the emission of foul-smelling sulfur compounds, the need for high temperatures, the risk of explosion associated with closed vessels, and the use of toxic metal catalysts. nih.gov
Electrochemical synthesis offers another powerful green alternative. An efficient electrochemical method for producing benzothiophene dioxides from sulfonhydrazides and internal alkynes has been developed. researchgate.net This protocol operates at room temperature in an undivided cell and, crucially, avoids the need for transition metal catalysts or stoichiometric quantities of chemical oxidants. researchgate.net
Other green strategies include:
Iodine-Catalyzed Reactions: Cascade reactions of thiophenols with alkynes can be catalyzed by iodine under metal- and solvent-free conditions, providing an economical and green route to benzothiophene derivatives. prepchem.com
Photocatalysis: A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzo[b]thiophenes regioselectively. prepchem.com
Benign Reagents: The use of thiourea (B124793) as an inexpensive and easy-to-handle surrogate for dihydrosulfide provides a green pathway for C-S bond formation and cyclization. prepchem.com
Regiochemical Control in 5-Position Functionalization
The biological activity and material properties of benzo[b]thiophene derivatives are highly dependent on the substitution pattern. Achieving regiochemical control, particularly to introduce functionalities at the C-5 position of the benzene (B151609) ring, is a critical challenge in their synthesis.
Strategies for Selective Acetate Introduction at C-5
The target compound, this compound, is most logically synthesized from its corresponding phenol, 5-hydroxybenzo[b]thiophene. The direct introduction of a hydroxyl or acetate group at the C-5 position of an unsubstituted benzo[b]thiophene is difficult due to the higher reactivity of the thiophene (B33073) ring (C2 and C3 positions). Therefore, indirect strategies starting from pre-functionalized precursors are employed.
A common and effective route begins with 5-methoxybenzo[b]thiophene. acs.org This precursor can be synthesized from commercially available starting materials like p-methoxybenzenethiol. acs.org The crucial step is the demethylation of the methoxy group to yield 5-hydroxybenzo[b]thiophene. This transformation can be achieved by heating the methoxy compound with pyridine (B92270) hydrochloride. najah.edu
Once 5-hydroxybenzo[b]thiophene is obtained, the final step is a standard acetylation reaction. This can be readily accomplished using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield the final product, this compound. This two-step sequence—demethylation followed by acetylation—represents a reliable and controlled method for selectively introducing the acetate group at the C-5 position.
Influence of Reaction Parameters on Regioselectivity at the Benzo[b]thiophene Core
Controlling the position of functionalization on the benzo[b]thiophene nucleus is paramount for synthesizing specific isomers. The inherent reactivity of the scaffold favors electrophilic attack and C-H activation at the C2 and C3 positions of the thiophene ring. google.comnih.gov However, careful selection of reaction parameters, including catalysts, ligands, and additives, can override this natural preference and direct functionalization to other positions.
Major challenges in direct C-H arylation, for example, include controlling the regioselectivity. nih.gov While the α-position (C2) is generally the most acidic and kinetically favored, specific catalytic systems have been developed to achieve high selectivity for the β-position (C3). nih.gov A notable example is the use of a PdCl₂/P[OCH(CF₃)₂]₃ catalytic system for β-arylation. nih.gov Another study reported a completely selective C3 C-H arylation using a ligand-free, heterogeneous dual catalytic system of Pd/C and CuCl with aryl chlorides as coupling partners. mdpi.com This operational simplicity and high selectivity highlight the profound impact of the catalyst choice. mdpi.com
The influence of reaction parameters can be summarized as follows:
Catalyst/Ligand System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines like PCy₃ or P[OCH(CF₃)₂]₃) can dramatically alter the ratio of α- to β-functionalization. rsc.orgbohrium.com In some cases, switching the ligand can completely reverse the regioselectivity from >99:1 for one isomer to <1:99 for the other. rsc.org
Additives and Solvents: The choice of base (e.g., Cs₂CO₃) and solvent can influence the reaction outcome. vulcanchem.commdpi.com In Friedel-Crafts acylation, the solvent (e.g., dichloromethane vs. nitrobenzene) can affect the ratio of isomeric products formed. vulcanchem.com
Blocking Groups: To direct functionalization to the benzene ring (positions C4, C5, C6, C7), the more reactive C2 and C3 positions can be blocked with substituents. For example, Friedel-Crafts acylation of 3-methylbenzo[b]thiophene (B106505) occurs exclusively at the C-2 position. prepchem.com If both C2 and C3 are substituted, electrophilic attack is forced onto the benzene ring, with the precise location (e.g., C4 vs. C5) determined by the electronic properties of the existing substituents.
Directed Metalation: The use of directing groups on the benzene ring can achieve high regioselectivity. For instance, organometallic reagents prepared via directed selective metalation reactions allow for a wide range of C-C and C-X cross-coupling reactions at specific positions. bohrium.com
For functionalization at the C-5 position specifically, strategies often involve starting with a C5-substituted precursor (e.g., 5-methoxybenzo[b]thiophene) or using a system where the C2/C3 sites are blocked, thereby directing subsequent reactions to the benzo portion of the molecule. acs.orgmdpi.com
Advanced Reactivity and Derivatization Studies of Benzo B Thiophen 5 Yl Acetate
Functional Group Interconversions of the Acetate (B1210297) Moiety
The acetate group in benzo[b]thiophen-5-yl acetate is a versatile functional handle that can be converted into other functional groups, enabling the synthesis of a variety of derivatives. A primary transformation is the hydrolysis of the acetate to yield the corresponding phenol (B47542), 5-hydroxybenzo[b]thiophene. This reaction can be carried out under basic conditions, such as with sodium hydroxide. google.comsemanticscholar.org The resulting hydroxyl group can then participate in further reactions. For instance, it can be converted to an O-thiocarbamate, which can then undergo thermal rearrangement to an S-thiocarbamate. semanticscholar.org Subsequent hydrolysis of the S-thiocarbamate provides the corresponding thiol. semanticscholar.org
Another important interconversion involves the Fries rearrangement of 4-acetoxybenzo[b]thiophene, a related isomer. Treatment with aluminum chloride in boiling benzene (B151609) leads to the migration of the acetyl group to the benzene ring, yielding a mixture of 7-acetyl-4-hydroxybenzo[b]thiophene and its 2,3-dihydro-derivative. rsc.org This type of rearrangement highlights the potential for intramolecular transformations to generate substituted benzo[b]thiophene cores.
The acidic derivative can be obtained by hydrolysis of the corresponding ester using boron tribromide in methylene (B1212753) chloride. tandfonline.com Additionally, the acetate group can be involved in reductions. For example, nitro groups on the benzo[b]thiophene ring can be reduced to amines, which can then be N-acetylated. tandfonline.com
Interactive Table: Functional Group Interconversions of Acetate Moiety
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) |
| This compound | NaOH, isopropanol, H₂O, 60°C; then chloroacetone | 1-{5-[1-(Benzo[b]thien-2-yl)ethyl]benzo[b]thien-2-yl}ethanone | 49 |
| 4-Acetoxybenzo[b]thiophen | AlCl₃, benzene, reflux | 7-Acetyl-4-hydroxybenzo[b]thiophen, 7-Acetyl-4-hydroxy-2,3-dihydrobenzo[b]thiophen | 90, 7 |
| 2-(5-Amino-benzo[b]thiophen-3-yl)ethyl-N-bromoacetyl | Bromoacetyl bromide, K₂CO₃ | N-bromoacetylated derivative | 55 |
| Ester derivative | Boron tribromide, methylene chloride | Acidic derivative | 70 |
Reactivity of the Benzo[b]thiophene Core in this compound
The benzo[b]thiophene core is an electron-rich aromatic system, making it susceptible to various reactions, particularly on the thiophene (B33073) and benzene rings.
Electrophilic Substitution Reactions (e.g., Halogenation, Nitration, Alkylation, Sulfonation)
Electrophilic substitution on the unsubstituted benzo[b]thiophene ring generally favors the 3-position. chemicalbook.com However, the position of substitution can be influenced by the reaction conditions and the presence of existing substituents.
Halogenation: Controlled chlorination of benzo[b]thiophene can yield a mixture of 2-chloro-, 3-chloro-, and 2,3-dichlorobenzo[b]thiophene. chemicalbook.com Bromination with a controlled amount of bromine tends to give 3-bromobenzo[b]thiophene in high yield, while excess bromine leads to the 2,3-dibromo derivative. chemicalbook.com Iodination can also be directed to the 3-position. chemicalbook.com In the case of 4-hydroxybenzo[b]thiophene, bromination with N-bromosuccinimide results in substitution at the 5-position. rsc.org
Nitration: The nitration of benzo[b]thiophene can be complex, often yielding a mixture of isomers. chemicalbook.com Using nitric acid and acetic anhydride (B1165640) can produce 3-nitrobenzo[b]thiophene (B90674). chemicalbook.com However, other conditions can lead to a mixture of 2-nitro and 3-nitro isomers, as well as dinitro and trinitro derivatives. chemicalbook.comrsc.org The nitration of 3-nitrobenzo[b]thiophene itself shows substitution occurs at all positions in the benzene ring under certain conditions. rsc.org Nitration of 4-hydroxybenzo[b]thiophene in acetic acid gives a mixture of the 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org
Alkylation: Alkylation of benzo[b]thiophene can occur at the 2-position, for example, with tert-butyl bromide in the presence of silica (B1680970) gel and sodium carbonate. chemicalbook.com
Sulfonation: Sulfonation of benzo[b]thiophene with sulfuric acid and acetic anhydride can yield a mixture of the 3-sulfonic acid and 2-sulfonic acid. chemicalbook.com However, using 70% aqueous sulfuric acid can lead to the exclusive formation of benzo[b]thiophene-3-sulfonic acid. chemicalbook.com
Interactive Table: Electrophilic Substitution Reactions
| Reaction | Reagents | Product(s) | Yield (%) |
| Chlorination | Cl₂ | 3-chlorobenzo[b]thiophene, 2,3-dichlorobenzo[b]thiophene, 2-chlorobenzo[b]thiophene | 69, 28, 3 |
| Bromination | Br₂ in CCl₄ | 3-bromobenzo[b]thiophene | 92 |
| Nitration | HNO₃, acetic anhydride | 3-nitrobenzo[b]thiophene | 73 |
| Alkylation | tert-butyl bromide, Si gel, Na₂CO₃ | 2-tert-butylbenzo[b]thiophene | - |
| Sulfonation | H₂SO₄, acetic anhydride | benzo[b]thiophene-3-sulfonic acid, benzo[b]thiophene-2-sulfonic acid | 92, 8 |
Directed C-H Functionalization Strategies
Directed C-H functionalization allows for the selective introduction of functional groups at specific positions of the benzo[b]thiophene ring, often guided by a directing group. Palladium-catalyzed reactions are prominent in this area. For instance, a completely regioselective C3 C-H arylation of benzo[b]thiophenes has been achieved using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl with aryl chlorides. nih.gov This method is operationally simple and provides valuable products with high selectivity. nih.gov
Another strategy involves the palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.org This reaction proceeds via C-H activation and offers a route to C2-arylated products with potential applications in materials science due to their photoluminescent properties. acs.org The mechanism is believed to involve the formation of a cyclopalladium intermediate followed by transmetalation and reductive elimination. acs.org
Cross-Coupling Reactions at Other Positions of the Benzo[b]thiophene Ring
Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on the benzo[b]thiophene scaffold. These reactions typically require a halide or other suitable leaving group on the ring.
For example, 3-aryl benzo[b]thiophenes can be synthesized via a Suzuki cross-coupling reaction of a 3-bromo-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene intermediate with various aryl boronic acids. nih.gov This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate. nih.gov Similarly, palladium-catalyzed amination of 3-bromobenzo[b]thiophenes with anilines can be used to prepare 3-arylaminobenzo[b]thiophenes. nih.gov
The Sonogashira coupling has also been employed to synthesize 2-substituted benzo[b]thiophenes by reacting 2-iodothiophenol (B3069315) with phenylacetylene (B144264) in a palladium-catalyzed process. rsc.org This methodology has been used to create molecules with interesting fluorescence properties and potential as cannabinoid receptor ligands. rsc.org
Synthetic Transformations Leading to Complex Architectures from this compound
This compound and its derivatives serve as building blocks for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
One approach involves the construction of fused heterocyclic systems. For instance, benzo[b]thiophene acylhydrazones can be prepared by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes. nih.govmdpi.com These compounds have been investigated for their antimicrobial activity. nih.govmdpi.com
Another strategy is the synthesis of polycyclic uracil (B121893) derivatives through a sequence of palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. beilstein-journals.org This approach allows for the creation of complex fused ring systems with tunable optical properties. beilstein-journals.org
Furthermore, benzo[b]thiophene derivatives can be incorporated into larger scaffolds for drug discovery. For example, 3-aminobenzo[b]thiophenes, accessible through microwave-assisted synthesis, are key intermediates for the preparation of kinase inhibitors with thieno[2,3-b]pyridine, benzo chemicalbook.comthieno[3,2-e] chemicalbook.comnih.govdiazepin-5(2H)-one, and benzo chemicalbook.comthieno[3,2-d]pyrimidin-4-one cores. rsc.org The synthesis of analogues of natural products like viniferifuran has also been achieved using benzo[b]thiophene as a core structure, employing a series of reactions including Sonogashira couplings, electrophilic cyclizations, and Suzuki-Miyaura couplings. acs.org
Cutting Edge Spectroscopic and Computational Analyses for Benzo B Thiophen 5 Yl Acetate Structural Elucidation and Mechanistic Understanding
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are fundamental to the unequivocal structural elucidation and characterization of organic molecules like Benzo[b]thiophen-5-yl acetate (B1210297). These methods provide detailed information regarding the molecular formula, connectivity of atoms, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: ¹H, ¹³C, HSQC, COSY, DEPTQ)
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For Benzo[b]thiophen-5-yl acetate, the spectrum would show distinct signals for the aromatic protons on the benzothiophene (B83047) core and a characteristic singlet for the methyl protons of the acetate group. The precise chemical shifts and coupling constants would allow for the assignment of each proton to its position on the rings.
¹³C NMR: Carbon NMR identifies the different carbon environments within the molecule. The spectrum for this compound would display unique resonances for each carbon atom in the benzothiophene skeleton, the carbonyl carbon of the acetate group, and the methyl carbon.
While ¹H and ¹³C NMR are standard characterization methods, extensive 2D NMR data such as Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) for this compound are not widely available in published literature. These advanced techniques would be instrumental in confirming the assignments made from 1D spectra. HSQC correlates directly bonded carbon and hydrogen atoms, COSY identifies proton-proton couplings within the same spin system, and DEPTQ helps distinguish between CH, CH₂, and CH₃ groups.
High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS, LC-MS/TOF, MS-MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Techniques like Electrospray Ionization (ESI) and analysis using Time-of-Flight (TOF) detectors are commonly employed. While HRMS data for numerous benzo[b]thiophene derivatives have been published, specific high-resolution mass spectral data for this compound is not readily found in public databases. Such an analysis would confirm the elemental composition of C₁₀H₈O₂S. Further fragmentation studies using MS-MS would help in elucidating the structure by breaking the molecule into smaller, identifiable pieces.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. These include a strong absorption for the ester carbonyl (C=O) stretch, typically around 1760-1735 cm⁻¹, C-O stretching vibrations, and various bands corresponding to the aromatic C-H and C=C bonds of the benzothiophene ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Benzo[b]thiophene, as a chromophore, exhibits characteristic absorption bands in the UV region. The addition of an acetate group at the 5-position would influence the absorption maxima (λ_max). A comparative analysis of the UV-Vis spectrum of this compound with that of the parent benzo[b]thiophene could reveal the electronic effects of the substituent. However, specific UV-Vis spectral data for this compound is not prominently featured in the literature.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous proof of the structure, bond lengths, bond angles, and intermolecular interactions of this compound. A search of crystallographic databases indicates that while the crystal structures of many benzo[b]thiophene derivatives have been determined, a specific crystal structure for this compound has not been reported.
Theoretical and Computational Chemistry Investigations
Computational chemistry offers powerful tools to predict and understand the structural, electronic, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) could be used to calculate the optimized geometry of this compound, predict its NMR and IR spectra, and analyze its molecular orbitals. Such theoretical studies can complement experimental data, aid in spectral assignment, and provide insights into the molecule's reactivity and electronic properties. At present, dedicated computational studies focusing solely on this compound are not available in the public domain.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and geometry of molecules like this compound. jmaterenvironsci.comderpharmachemica.com This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the complex multi-electron wavefunction. jmaterenvironsci.com By employing functionals such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), researchers can achieve a balance of computational efficiency and accuracy. researchgate.netinpressco.comnih.gov
For this compound, a DFT optimization would begin by constructing an initial three-dimensional structure. The calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. The result is an optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles.
Based on calculations for the parent benzo[b]thiophene (BT) molecule using the B3LYP/6-31G(d) level of theory, the core bicyclic structure is essentially planar, a feature that maximizes π-electron delocalization across the fused rings. researchgate.netnih.gov The introduction of the acetate group at the C5 position is not expected to significantly disrupt this planarity. The ester group itself will have its own preferred conformation, likely with the carbonyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the benzene (B151609) ring. The optimized geometry provides the fundamental data upon which all other electronic property calculations are based.
Table 1: Representative Optimized Geometrical Parameters for Benzo[b]thiophene Core Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative based on published values for the parent molecule. researchgate.net
| Parameter | Bond | Value | Parameter | Angle | Value |
| Bond Length | C-S | 1.74 Å | Bond Angle | C-S-C | 91.5° |
| C=C (thiophene) | 1.37 Å | S-C=C | 111.6° | ||
| C-C (thiophene) | 1.42 Å | C-C-C (benzene) | ~120° | ||
| C-C (fusion) | 1.41 Å | Dihedral Angle | Planarity | ~0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic properties. nih.govespublisher.com
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the entire benzothiophene ring system, particularly on the electron-rich thiophene (B33073) moiety. The LUMO will likely be a corresponding π*-antibonding orbital. The addition of the acetate group (-OAc) at the C5 position influences the energies of these orbitals. The acetate group can exhibit dual electronic effects: the carbonyl oxygen is electron-withdrawing through induction, while the ester oxygen can be electron-donating through resonance. The net effect of such a substituent on the frontier orbitals can be subtle, but it generally leads to a modulation of the HOMO-LUMO gap compared to the unsubstituted parent molecule. rsc.org DFT calculations are essential for quantifying these energies precisely. A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability, and it is a key factor in predicting the molecule's absorption characteristics in UV-visible spectroscopy. youtube.com
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzo[b]thiophene Derivatives Energies calculated via DFT, presented in electron volts (eV). Values are representative for substituted benzothiophenes. nih.govjmaterenvironsci.com
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |
| Benzo[b]thiophene (Parent) | -5.72 | -2.16 | 3.56 |
| This compound (Expected) | -5.85 | -2.25 | 3.60 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule from the perspective of an approaching electrophile or nucleophile. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate electron-deficient areas with positive potential, marking sites for nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net
For this compound, the MEP map would reveal key features of its reactivity. The most negative potential (red) is expected to be localized around the two oxygen atoms of the acetate group, particularly the carbonyl oxygen, making them primary sites for interaction with electrophiles or hydrogen bond donors. The sulfur atom in the thiophene ring, due to its lone pairs, will also contribute to a region of negative potential. The hydrogen atoms of the aromatic rings will appear as regions of positive potential (blue). Such maps are invaluable for qualitatively predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edumaterialsciencejournal.org This method analyzes intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the "delocalization" of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The energetic significance of these interactions is quantified by the second-order perturbation stabilization energy, E(2). materialsciencejournal.orgdergipark.org.tr
Table 3: Representative NBO Second-Order Perturbation Analysis for this compound Illustrative stabilization energies E(2) in kcal/mol for key intramolecular interactions. materialsciencejournal.orgacadpubl.eu
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | 18.5 | π-π Conjugation |
| π(C5-C6) | π(C7-C8) | 20.2 | π-π Conjugation |
| n(O-ester) | π(C5-C6) | 5.1 | Lone Pair Delocalization |
| n(O-carbonyl) | σ(C-O ester) | 28.9 | Hyperconjugation |
Prediction of Spectroscopic Parameters
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic parameters, most notably UV-visible absorption spectra. jmaterenvironsci.comekb.eg By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For this compound, TD-DFT calculations, often performed using the same B3LYP functional and a suitable basis set, would predict the electronic transitions responsible for its UV-vis spectrum. The primary absorptions in such aromatic systems typically arise from π → π* transitions. The calculations would identify the specific molecular orbitals involved in the most significant transitions, often corresponding to the HOMO → LUMO transition or transitions involving orbitals close in energy. Comparing the computationally predicted spectrum with an experimentally measured one allows for a detailed assignment of the observed absorption bands to specific electronic excitations within the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides indispensable tools for elucidating the complex pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are used to determine the Gibbs free energies (G) of these species, allowing for the construction of a reaction energy profile that outlines the favorability and feasibility of a proposed mechanism. This approach is critical for understanding reaction regioselectivity, stereoselectivity, and the role of catalysts.
For reactions involving the benzo[b]thiophene core, such as electrophilic substitution, metal-catalyzed cross-coupling, or synthesis of the acetate itself, computational modeling can discriminate between different plausible mechanisms. acs.orgresearchgate.net For example, in a palladium-catalyzed C-H activation/arylation reaction at the benzo[b]thiophene core, DFT can be used to model proposed pathways like a concerted metalation-deprotonation (CMD) versus a Heck-type mechanism involving carbopalladation. By calculating the activation barriers for the rate-determining step in each pathway, the model can predict which mechanism is kinetically preferred. acs.org
Kinetic Studies and Isotope Effects
A powerful synergy exists between experimental kinetics and computational modeling in the study of reaction mechanisms. One of the most definitive tools in this area is the Kinetic Isotope Effect (KIE), which measures the change in reaction rate upon isotopic substitution at a specific atomic position. youtube.com A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage. youtube.comnih.gov
Computational modeling can predict KIEs by calculating the vibrational frequencies of the ground state and the transition state for both the normal and isotopically labeled species. These frequencies are used to determine the zero-point energies (ZPEs), and the difference in ZPE between the two states for the different isotopes allows for a theoretical prediction of the KIE.
A study on the direct β-arylation of benzo[b]thiophene provides a compelling example. acs.org Experimental measurements revealed significant primary ¹³C KIEs at both the C2 and C3 positions, along with an inverse ²H KIE (kH/kD < 1) at the C3 position. acs.org These findings were inconsistent with a CMD mechanism, which would predict a large primary ²H KIE. DFT modeling of a Heck-type pathway, involving a rate-limiting carbopalladation step, predicted KIE values that closely matched the experimental data. The inverse ²H KIE is characteristic of a change in hybridization from sp² to sp³ at the carbon atom in the transition state. acs.org This close agreement between experimental and computed KIEs provided strong evidence for the Heck-type mechanism. acs.org
Table 4: Experimental and DFT-Predicted Kinetic Isotope Effects (KIEs) for the β-Arylation of Benzo[b]thiophene Data is illustrative of mechanistic studies on the benzothiophene core. acs.org
| Position | Isotope | KIE (Experimental) | KIE (DFT Predicted) | Implication |
| C3 | ¹³C | 1.042 | Consistent | C-3 involved in rate-determining step |
| C2 | ¹³C | 1.015 | Consistent | C-2 involved in rate-determining step |
| C3-H | ²H | 0.89 (inverse) | Consistent | sp² → sp³ rehybridization at C3 |
| C2-H | ²H | ~1.00 (none) | Consistent | No significant change at C2-H bond |
Transition State Analysis
Therefore, it is not possible to provide detailed research findings or data tables on the transition state analysis for this particular compound at this time. Further computational research would be required to elucidate the mechanistic pathways and characterize the transition states for reactions such as its synthesis via acylation of 5-hydroxybenzo[b]thiophene or its hydrolysis. Such studies would provide valuable insights into the reactivity and stability of this molecule.
Benzo B Thiophen 5 Yl Acetate in Advanced Organic Synthesis and Material Science Contexts
Benzo[b]thiophen-5-yl Acetate (B1210297) as a Strategic Synthon for Complex Molecular Architectures
As a synthetic building block, or synthon, Benzo[b]thiophen-5-yl acetate and its derivatives offer a versatile platform for constructing intricate molecular frameworks. The benzo[b]thiophene core provides a rigid and electronically rich structure, while the 5-acetate group can be readily converted into other functionalities, such as a hydroxyl group (benzo[b]thiophen-5-ol), which serves as a handle for further chemical transformations.
Role in the Formal Synthesis of Bioactive Molecules (e.g., T-588 Derivatives)
A significant application of the benzo[b]thiophene-5-yl scaffold is in the synthesis of pharmacologically active molecules. One notable example is its use in the formal synthesis of T-588, a compound investigated for its neuroprotective and cognitive-enhancing effects. acs.org The core of T-588 is a (R)-(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride structure. rsc.org
The synthesis of this key intermediate often begins with a molecule derived from the benzo[b]thiophene-5-yl framework. A crucial step involves the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate. acs.org This reaction is pivotal as it establishes the chiral center necessary for the biological activity of T-588. Research has shown that using a Ru-SunPhos catalyst system with an HCl additive can achieve high enantioselectivity, yielding ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxy-acetate with 98.6% enantiomeric excess (ee). acs.org This ee can be further enhanced to 99.5% through simple recrystallization, providing a high-purity chiral building block for the subsequent steps in the synthesis of T-588. acs.org
Table 1: Key Intermediates in the Formal Synthesis of T-588
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | C₁₂H₁₀O₃S | Precursor for asymmetric hydrogenation |
| Ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxy-acetate | C₁₂H₁₂O₃S | Key chiral intermediate post-hydrogenation |
| T-588 | C₁₈H₂₅NO₂S·HCl | Final bioactive molecule |
Integration into Fused Polycyclic Systems
The benzo[b]thiophene scaffold, particularly when substituted, is a valuable precursor for the synthesis of fused polycyclic systems. These extended aromatic structures are of great interest in materials science and medicinal chemistry due to their unique electronic and biological properties. Various synthetic strategies have been developed to construct these complex architectures. mdpi.com
One approach involves the palladium-catalyzed intramolecular C-H functionalization. For instance, α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles, which can be derived from substituted benzo[b]thiophenes, undergo intramolecular C-H functionalization-arylthiolation to yield multisubstituted benzo[b]thiophenes and their hetero-fused analogues like thieno[2,3-b]thiophenes. rsc.org Another powerful method is the Fiesselmann thiophene (B33073) synthesis, which can be adapted to construct 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. researchgate.net
Recent advancements have also focused on direct C–H/peri-C–H annulative coupling. For example, benzo[b]thiophenes with a naphthalenyl group at the C3 position can undergo Pd-catalyzed coupling to form cyclopenta-fused polycyclic heteroarenes. rsc.org Furthermore, intramolecular dehydrogenative C–O coupling reactions, mediated by copper, have been developed to synthesize benzothieno[3,2-b]benzofurans from 2-(2-hydroxyphenyl)benzo[b]thiophene precursors. researchgate.net These methods highlight the versatility of the benzo[b]thiophene core in building complex, multi-ring systems.
Exploration of Benzo[b]thiophene Scaffolds in Material Science Applications (where 5-substitution is relevant)
The inherent electronic properties of the benzo[b]thiophene ring system make it an attractive component for advanced materials. The ability to tune these properties through substitution, particularly at the 5-position, allows for the rational design of materials for organic electronics, optoelectronics, and polymer science.
Organic Electronics and Optoelectronic Materials
Benzo[b]thiophene derivatives are widely explored as organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). mdpi.commdpi.com The planarity of the fused ring system facilitates efficient π-π stacking in the solid state, which is crucial for charge transport.
Substitution at the 5-position of the benzo[b]thiophene core can significantly influence the electronic properties and molecular packing of the resulting materials. For example, the synthesis of 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene has been reported, creating a solution-processable small molecule organic semiconductor. researchgate.net This strategic placement of the linkage at the 5-position extends the π-conjugation of the molecule. Devices fabricated using derivatives of benzo[b]thieno[2,3-d]thiophene have demonstrated p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high current on/off ratios. researchgate.netacs.org
Furthermore, the oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone (benzo[b]thiophene 1,1-dioxide) creates a strong electron-withdrawing group. This modification lowers the HOMO-LUMO band gap, which is beneficial for optoelectronic applications. Current time information in Bangalore, IN. Palladium-catalyzed olefination of 5-substituted benzo[b]thiophene 1,1-dioxides has been used to synthesize compounds like (E)-4-(2-(1,1-Dioxidobenzo[b]thiophen-2-yl)vinyl)phenyl acetate, demonstrating how functionalization at the 5-position can be combined with other modifications to create tailored electronic materials. Current time information in Bangalore, IN.
Table 2: Properties of Selected Benzo[b]thiophene-based Organic Semiconductors
| Compound | Application | Key Performance Metric | Reference |
|---|---|---|---|
| 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | OFET | p-channel behavior | researchgate.net |
| Substituted Benzo[b]thieno[2,3-d]thiophene derivatives | OFET | Hole mobility up to 0.005 cm²/Vs, On/off ratio > 10⁶ | researchgate.netacs.org |
| 2,7-Dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (C8-BTBT) | OFET | Hole mobility up to 43 cm² V⁻¹ s⁻¹ | researchgate.net |
Polymeric and Supramolecular Assemblies
In the realm of supramolecular chemistry, benzo[b]thiophene derivatives can be incorporated into larger, self-assembling structures. For example, benzo[1,2-b:4,3-b']dithiophene (BDT) derivatives have been used to build supramolecular structures through non-covalent interactions. nih.gov These assemblies are of interest for creating ordered materials with emergent electronic properties. While direct examples using this compound are scarce, the principle of using functionalized benzo[b]thiophenes as components in star-shaped molecules and other supramolecular architectures has been demonstrated, often for applications in optoelectronics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[b]thiophen-5-yl acetate, and how do reaction conditions influence yield?
- This compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides and boronate esters (e.g., 2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with silver oxide additives enhances coupling efficiency. Column chromatography (hexane/ethyl acetate) is typically used for purification, yielding ~77% under optimized conditions .
- Key variables : Catalyst choice (Pd-based), temperature, and additive selection (e.g., Ag₂O) significantly impact reaction kinetics and yield. Contradictions in reported yields may arise from differences in substrate purity or solvent drying protocols.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- 1H/13C NMR : Essential for confirming substitution patterns on the benzo[b]thiophene core. For example, the acetate group’s methyl protons appear as a singlet at ~2.1 ppm.
- X-ray crystallography : Resolves stereochemical details (e.g., torsion angles between the thiophene ring and substituents). A study reported a torsion angle of −112.13° for C4–Si1–C5–C6 in a related benzo[b]thiophene derivative, critical for understanding conformational stability .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 193.03 for the parent compound).
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound derivatives for optoelectronic applications?
- Density Functional Theory (DFT) calculations model HOMO-LUMO gaps to assess charge transport efficiency. For instance, substituents like acetyl groups lower the LUMO energy, enhancing electron affinity in organic semiconductors .
- Contradiction note : Experimental mobility values (e.g., OFET measurements) may deviate from DFT predictions due to crystal packing defects or interfacial traps.
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in benzo[b]thiophene systems?
- Electrophilic aromatic substitution (e.g., acetylation) occurs preferentially at the 5-position due to resonance stabilization from the sulfur atom. Kinetic studies using isotopic labeling or Hammett plots can quantify substituent effects .
- Case study : Direct β-arylation of benzo[b]thiophenes at room temperature proceeds via a Heck-type pathway, as evidenced by kinetic isotope effects and intermediate trapping experiments .
Q. How do steric and electronic factors influence the catalytic asymmetric hydrogenation of benzo[b]thiophene derivatives?
- Chiral Ru catalysts (e.g., Ru-SunPhos) enable enantioselective hydrogenation of α-keto esters. Steric bulk in ligands dictates enantiomeric excess (e.g., 95% ee achieved for ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate) .
- Data contradiction : Lower ee values in polar solvents suggest competing solvent-ligand interactions that disrupt catalytic asymmetry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
